

# Structure-Activity Relationship of Salicylanilide and Benzimidazole Colistin Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Colistin adjuvant-1 |           |
| Cat. No.:            | B12422792           | Get Quote |

The salicylanilide kinase inhibitor IMD-0354 was identified as a potent colistin adjuvant. Subsequent research has explored the structure-activity relationship of this scaffold, leading to the development of more potent benzimidazole analogs.[1][2]

#### **Quantitative SAR Data for IMD-0354 Analogs**

The following table summarizes the colistin potentiation activity of selected IMD-0354 analogs against highly colistin-resistant strains of Acinetobacter baumannii (AB4106) and Klebsiella pneumoniae (KPB9).[3] The minimum inhibitory concentration (MIC) of colistin for these strains in the absence of an adjuvant is 2048  $\mu$ g/mL and 512  $\mu$ g/mL, respectively.[3] The data is presented as the concentration of the adjuvant required to reduce the colistin MIC to or below the clinical breakpoint of 2  $\mu$ g/mL.

| Compound | Chemical Modification from IMD-0354 | Adjuvant Concentration<br>for Colistin MIC ≤ 2 μg/mL<br>against KPB9 |
|----------|-------------------------------------|----------------------------------------------------------------------|
| IMD-0354 | Parent Compound                     | 5 μΜ                                                                 |
| 23       | Varied aniline moiety               | 500 nM                                                               |
| 29       | Varied aniline moiety               | 250 nM                                                               |
| 51       | Hybrid analog                       | 500 nM                                                               |
| 52       | Hybrid analog                       | 500 nM                                                               |



### **Quantitative SAR Data for Benzimidazole Isosteres of IMD-0354**

Replacing the phenyl amide linkage of IMD-0354 with a benzimidazole scaffold has led to compounds with enhanced colistin adjuvant activity.[1][2] The following table presents the fold reduction in colistin MIC for selected benzimidazole analogs at a concentration of 5  $\mu$ M against colistin-resistant A. baumannii 4106 (AB4106) and K. pneumoniae B9 (KPB9).

| Compound | Fold Reduction in Colistin<br>MIC against AB4106 (at 5<br>µM) | Fold Reduction in Colistin<br>MIC against KPB9 (at 5 µM) |
|----------|---------------------------------------------------------------|----------------------------------------------------------|
| IMD-0354 | 1024                                                          | 1024                                                     |
| 9        | Not specified                                                 | Not specified                                            |
| 13       | Not specified                                                 | Not specified                                            |
| 16       | Not specified                                                 | Not specified                                            |
| 25       | 8192                                                          | 4096                                                     |
| 26       | 8192                                                          | 4096                                                     |
| 27       | 8192                                                          | 4096                                                     |
| 28       | Not specified                                                 | Not specified                                            |

# Structure-Activity Relationship of 2-Aminoimidazole (2-AI) Colistin Adjuvants

A class of urea-containing 2-aminoimidazole (2-AI) compounds has been identified as effective colistin adjuvants, particularly against colistin-sensitive Acinetobacter baumannii.[4]

#### Quantitative SAR Data for 2-Aminoimidazole Analogs

The following table summarizes the potentiation of colistin activity by various 2-AI analogs against colistin-sensitive A. baumannii. The MIC of colistin alone against these strains is 1.0



μg/mL. The data shows the fold enhancement of colistin activity in the presence of the 2-Al adjuvant at a concentration of 30% of its own MIC or 30 μM (whichever was lower).[4]

| Compound | Substitution Pattern | Fold Enhancement of Colistin Activity |
|----------|----------------------|---------------------------------------|
| 8c       | Aryl-derived 2-Al    | 4                                     |
| 8e       | Aryl-derived 2-Al    | 4                                     |
| 8i       | Aryl-derived 2-Al    | 4                                     |

Further studies on substituted 2-aminoimidazole analogues have identified compounds with enhanced activity and lower inherent toxicity.[5][6] For example, a new small molecule was identified that lowers the minimum inhibitory concentration of colistin by up to 32-fold greater than the parent compound.[6]

### **Experimental Protocols**

## Minimum Inhibitory Concentration (MIC) Determination and Checkerboard Assay

The synergistic activity of colistin and adjuvants is commonly determined using the checkerboard broth microdilution method.

- Preparation of Compounds: Stock solutions of colistin and the adjuvant compounds are prepared.
- Serial Dilutions: Two-fold serial dilutions of both colistin and the adjuvant are made in a 96well microtiter plate. The colistin dilutions are typically made along the x-axis, and the adjuvant dilutions along the y-axis.
- Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10<sup>5</sup> CFU/mL) in cationadjusted Mueller-Hinton broth is added to each well.
- Incubation: The plates are incubated at 37°C for 18-24 hours.



- MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
- Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to determine the level
  of synergy. FICI = (MIC of colistin in combination / MIC of colistin alone) + (MIC of adjuvant
  in combination / MIC of adjuvant alone). A FICI of ≤ 0.5 is considered synergistic.

#### **Time-Kill Assay**

Time-kill assays are performed to assess the bactericidal activity of the drug combinations over time.

- Bacterial Culture: A logarithmic phase bacterial culture is prepared.
- Drug Exposure: The bacterial culture is exposed to different concentrations of colistin and the adjuvant, both alone and in combination. A no-drug control is also included.
- Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Viable Cell Count: The samples are serially diluted and plated to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in bacterial count over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

## Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Workflow for determining synergistic activity using a checkerboard assay.





Click to download full resolution via product page

Caption: Proposed mechanism of action for 2-aminoimidazole colistin adjuvants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Benzimidazole Isosteres of Salicylanilides Are Highly Active Colistin Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structure Function Studies on IMD-0354 Identifies Highly Active Colistin Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Adjuvants Enables Lower Dosing of Colistin Against Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second Generation Modifiers of Colistin Resistance Show Enhanced Activity and Lower Inherent Toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-Activity Relationship of Salicylanilide and Benzimidazole Colistin Adjuvants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422792#colistin-adjuvant-1-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com